Technical Guide: 3-Bromo-8-fluoro-4-hydroxyquinoline
Technical Guide: 3-Bromo-8-fluoro-4-hydroxyquinoline
Scaffold Architecture, Synthesis, and Medicinal Utility
Executive Summary
3-Bromo-8-fluoro-4-hydroxyquinoline (CAS 1065087-83-3 ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural value lies in its orthogonal reactivity : the C3-bromine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-hydroxyl group serves as a gateway to nucleophilic aromatic substitution (SNAr) via activation to a chloride or sulfonate. Furthermore, the C8-fluorine substituent is not merely decorative; it critically modulates the pKa of the quinoline nitrogen and blocks metabolic hydroxylation at the electron-rich C8 position, a common clearance pathway for quinoline drugs.
This guide details the physiochemical profile, robust synthetic protocols, and strategic functionalization of this scaffold for high-affinity ligand development.
Part 1: Chemical Identity & Physiochemical Profile
| Property | Data |
| Chemical Name | 3-Bromo-8-fluoroquinolin-4-ol (Tautomer: 3-Bromo-8-fluoroquinolin-4(1H)-one) |
| CAS Number | 1065087-83-3 |
| Molecular Formula | C9H5BrFNO |
| Molecular Weight | 242.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (High), DMF (High), Methanol (Moderate), Water (Low) |
| pKa (Calculated) | ~6.5 (quinoline nitrogen), ~11.0 (-OH) |
| LogP | ~2.9 (Lipophilic) |
| Key Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant) |
Tautomeric Consideration: In solution, this compound exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . In polar protic solvents, the keto form often predominates. This duality is critical when selecting reagents for alkylation: base-mediated alkylation often yields N-alkylated products (quinolones), whereas Mitsunobu conditions or O-activation (e.g., POCl3) target the O-linked species.
Part 2: Synthetic Routes & Process Chemistry[2]
The most robust synthesis utilizes the Gould-Jacobs reaction followed by electrophilic halogenation. This pathway is preferred over direct aniline condensation due to higher regiocontrol and scalability.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis from 2-fluoroaniline via the Gould-Jacobs cyclization and subsequent C3-bromination.
Detailed Protocol: Bromination of 8-Fluoro-4-hydroxyquinoline[3]
Rationale: Direct bromination at the C3 position is favored due to the electron-donating effect of the hydroxyl/keto group at C4, which activates the C3 position toward electrophilic attack.
Reagents:
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Precursor: 8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9)
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Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br2)
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Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 8-fluoro-4-hydroxyquinoline (1.0 eq) and Glacial Acetic Acid (10 mL per gram of substrate). Stir until a homogeneous suspension or solution is achieved.
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Addition:
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Method A (NBS): Add NBS (1.05 eq) portion-wise over 15 minutes at room temperature.
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Method B (Br2): Add a solution of Bromine (1.05 eq) in AcOH dropwise via an addition funnel.
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Reaction: Stir the mixture at ambient temperature (20–25°C) for 2–4 hours. Monitor via LC-MS (Target Mass: 241/243 [M+H]+). The reaction is typically fast; prolonged stirring may lead to over-bromination.
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Quench & Isolation: Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a solid.
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Filtration: Filter the precipitate under vacuum. Wash the cake with water (3x) to remove residual acid and succinimide (if NBS was used).
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Purification: Recrystallize from Ethanol or DMF/Water if purity is <95%.
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Yield: Typical yields range from 85% to 92% .
Part 3: Reactivity & Functionalization Strategy
The utility of CAS 1065087-83-3 lies in its ability to serve as a divergence point. The researcher must choose the order of operations carefully to avoid chemoselectivity issues.
Strategic Divergence (DOT Diagram)
Figure 2: Divergent synthesis map showing the activation of C4 followed by selective coupling at C3 or C4.
Critical Mechanistic Insight: Chemoselectivity
When the 4-OH is converted to 4-Cl (using POCl3), the resulting 3-bromo-4-chloro-8-fluoroquinoline possesses two halogen handles.
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Palladium Coupling: The C3-Bromine is generally more reactive toward oxidative addition (Pd0 to PdII) than the C4-Chlorine, allowing for selective Suzuki coupling at C3 while retaining the C4-Cl for later substitution.
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Nucleophilic Substitution: The C4-Chlorine is highly activated for SNAr by the quinoline nitrogen, whereas the C3-Bromine is unreactive toward nucleophiles. This allows for the installation of amines at C4 without disturbing the C3-bromide.
Part 4: Medicinal Chemistry Applications[4][5][6]
Kinase Inhibition (Type I/II Inhibitors)
The 4-aminoquinoline core is a bioisostere of the ATP adenine ring.
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Role of 8-Fluoro: The fluorine atom at C8 lowers the pKa of the quinoline nitrogen (inductive withdrawal), which can improve membrane permeability. Crucially, it blocks the C8 position from metabolic oxidation (a "metabolic soft spot"), extending the half-life (t1/2) of the drug candidate.
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Role of 3-Bromo: Serves as the vector to attach the "gatekeeper" interacting moiety (e.g., an aryl or heteroaryl ring) that accesses the hydrophobic pocket of the kinase enzyme.
Antibacterial Agents (Fluoroquinolones)
While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a 6-fluoro-7-amine pattern, 8-fluoro analogs (like Moxifloxacin) show enhanced activity against Gram-positive bacteria and anaerobes. This scaffold allows for the exploration of novel 3-substituted derivatives that differ from the classic 3-carboxylic acid pharmacophore.
Part 5: Safety & Handling
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Hazard Classification: This compound is an alkylating agent precursor and a halogenated heterocycle. It should be treated as Acutely Toxic (Oral) and a Severe Eye Irritant .[1]
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PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a fume hood during the bromination step to avoid inhalation of bromine vapors.
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Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
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Sigma-Aldrich. 3-Bromo-8-fluoro-4-hydroxyquinoline Product Sheet. Retrieved from (Note: Search CAS 1065087-83-3 for specific lot data).
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PubChem. Compound Summary: 3-Bromo-8-fluoroquinolin-4-ol. National Library of Medicine. Retrieved from [Link]
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Organic Syntheses. Bromination of Quinoline Derivatives. Org. Synth. Coll. Vol. 3, p. 796. (General protocol adaptation). Retrieved from [Link]
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ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and related quinoline transformations. (Context on 8-fluoro reactivity). Retrieved from [Link]

